molecular formula C15H11N3O2S B14515715 5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine CAS No. 62625-61-0

5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine

Cat. No.: B14515715
CAS No.: 62625-61-0
M. Wt: 297.3 g/mol
InChI Key: KHGWPIDRJJMADL-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms The compound also features a nitrophenyl group and a phenyl group attached to the thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method involves the reaction of 4-nitrophenylhydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate intermediate. This intermediate then undergoes cyclization to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)-2-phenyl-1,3,4-thiadiazole
  • 5-(4-Nitrophenyl)-2-phenyl-1,3,4-oxadiazine
  • 5-(4-Nitrophenyl)-2-phenyl-1,3,4-triazine

Uniqueness

5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine is unique due to its specific ring structure and the presence of both nitrophenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

62625-61-0

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C15H11N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-16-14)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

KHGWPIDRJJMADL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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